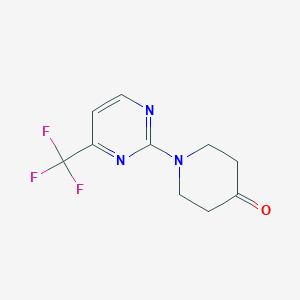

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one

Description

Properties

IUPAC Name |

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQIUBQSDLJYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594827 | |

| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937604-44-9 | |

| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one

This guide provides a comprehensive technical overview of the synthesis of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, the underlying chemical principles, and a detailed experimental protocol.

Introduction and Significance

This compound is a key intermediate in the synthesis of various biologically active molecules. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. The pyrimidine and piperidin-4-one moieties are also prevalent scaffolds in numerous pharmaceuticals. A reliable and well-characterized synthesis of this compound is therefore of considerable importance.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely applicable method for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a suitably activated pyrimidine ring with piperidin-4-one.

Mechanistic Rationale

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further exacerbated by the strong electron-withdrawing effect of the trifluoromethyl group at the C4 position. Consequently, the carbon atoms of the pyrimidine ring, particularly at the C2 and C6 positions, are highly electrophilic and susceptible to attack by nucleophiles.

In this synthesis, piperidin-4-one acts as the nucleophile, with the secondary amine nitrogen attacking the C2 position of the 2-chloro-4-(trifluoromethyl)pyrimidine. The reaction proceeds through a Meisenheimer-like intermediate, which is a resonance-stabilized anionic σ-complex. The subsequent departure of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the desired product. The presence of a base is crucial to deprotonate the piperidinium intermediate and drive the reaction to completion.

dot

Caption: General workflow of the SNAr reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Supplier |

| 2-Chloro-4-(trifluoromethyl)pyrimidine | 33034-67-2 | 182.53 g/mol | Sigma-Aldrich |

| Piperidin-4-one monohydrate hydrochloride | 40064-34-4 | 153.61 g/mol | Commercially available |

| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | Commercially available |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Commercially available |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Commercially available |

| Hexanes | 110-54-3 | 86.18 g/mol | Commercially available |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | Commercially available |

Procedure

-

Reaction Setup: To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added piperidin-4-one monohydrate hydrochloride (1.1 eq) and triethylamine (3.0 eq).

-

Reaction Execution: The reaction mixture is stirred at 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Spectroscopic Data (Predicted and Analog-Based)

-

1H NMR (400 MHz, CDCl3) δ: 8.65 (d, J = 4.8 Hz, 1H), 6.80 (d, J = 4.8 Hz, 1H), 4.20 (t, J = 6.0 Hz, 4H), 2.60 (t, J = 6.0 Hz, 4H).

-

13C NMR (101 MHz, CDCl3) δ: 208.0, 162.5, 158.0 (q, J = 35.4 Hz), 157.5, 121.5 (q, J = 275.7 Hz), 105.0, 45.0, 41.0.

-

Mass Spectrometry (ESI): m/z calculated for C10H10F3N3O [M+H]+: 246.08; found: 246.1.

Alternative Synthetic Strategies

While SNAr is the most common approach, other methods could potentially be employed for the synthesis of this compound.

Buchwald-Hartwig Amination

A palladium-catalyzed Buchwald-Hartwig amination could be an alternative for the C-N bond formation.[1][2][3] This reaction would involve the coupling of 2-chloro-4-(trifluoromethyl)pyrimidine with piperidin-4-one in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This method can be advantageous for substrates that are less reactive under traditional SNAr conditions.

dot

Caption: Conceptual workflow for a Buchwald-Hartwig amination approach.

Conclusion

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction. The protocol outlined in this guide provides a reliable and reproducible method for obtaining this valuable intermediate. The understanding of the underlying reaction mechanism and the availability of alternative synthetic routes, such as the Buchwald-Hartwig amination, provide a solid foundation for further research and development in this area.

References

- Vertex AI Search.

- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.

- National Institutes of Health.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one

Abstract

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one is a heterocyclic compound featuring a trifluoromethyl-substituted pyrimidine ring linked to a piperidin-4-one core. The constituent motifs are of significant interest in medicinal chemistry; the piperidine scaffold is a prevalent feature in numerous FDA-approved drugs, the pyrimidine ring is a well-known privileged structure, and the trifluoromethyl group can profoundly enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] A thorough understanding of this molecule's physicochemical properties is paramount for its potential application in drug discovery and development, as these parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[4] This guide provides an in-depth analysis of its key physicochemical characteristics, supported by detailed, field-proven experimental protocols and the scientific rationale underpinning these methodologies.

Chemical Identity and Molecular Architecture

A precise characterization of a compound's structure is the foundational step for all subsequent physicochemical and biological evaluation.

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₀F₃N₃O

-

Molecular Weight: 245.20 g/mol

-

CAS Number: While a specific CAS number for this exact ketone is not prominently available in public databases, structurally similar analogs such as the corresponding alcohol, 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol, are cataloged under CAS 401930-07-2.[5][6][7]

Molecular Structure

The molecule's architecture is defined by the covalent linkage between the C2 position of the pyrimidine ring and the nitrogen atom of the piperidin-4-one ring.

Caption: 2D structure of this compound.

Core Physicochemical Properties: Measurement and Rationale

The journey of a drug candidate from administration to its target is governed by its physicochemical properties. Accurate measurement of these parameters is a non-negotiable aspect of preclinical development.

Aqueous Solubility

Scientific Imperative: Aqueous solubility is a critical determinant of a drug's bioavailability.[8][9][10] A compound must dissolve in physiological fluids to be absorbed into systemic circulation. Poor solubility is a leading cause of failure for promising drug candidates.[11]

Authoritative Protocol: Thermodynamic Shake-Flask Method The shake-flask method remains the "gold standard" for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[12][13]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of varying, physiologically relevant pH values (e.g., pH 2.0, pH 6.8, pH 7.4).

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[10]

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a standard curve with known concentrations of the compound to accurately quantify the concentration in the saturated supernatant, which represents the thermodynamic solubility at that specific pH.

Causality and Trustworthiness: This protocol's trustworthiness lies in its direct measurement at equilibrium. Kinetic solubility assays, while faster, measure the point of precipitation from a stock solution (often DMSO) and can overestimate the true solubility.[9] For lead optimization and formulation development, the precise data from the thermodynamic method is indispensable.[9]

Lipophilicity (LogP & LogD)

Scientific Imperative: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a master regulator of ADME properties.[14] It governs the ability of a molecule to cross biological membranes, its distribution into tissues, and its potential for metabolic clearance. The partition coefficient (LogP) is a key parameter in frameworks like Lipinski's Rule of 5 for oral drug-likeness.[14]

Authoritative Protocol: Shake-Flask n-Octanol/Water Partitioning This direct method is the universally accepted standard for LogP determination.[13][14]

Step-by-Step Methodology:

-

System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD measurement). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol to ensure thermodynamic equilibrium.[15]

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Combine the two phases in a separatory funnel or vial and shake vigorously for a set period to facilitate partitioning.

-

Equilibration: Allow the mixture to stand undisturbed until the two phases have completely separated (typically 24 hours).[15]

-

Sampling & Quantification: Carefully sample an aliquot from both the aqueous and the n-octanol layers. Measure the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).[15] For fluorinated compounds like the topic molecule, ¹⁹F NMR can be a powerful and direct quantification tool.[16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[14]

-

P = [Concentration]organic / [Concentration]aqueous

-

LogP = log10(P)

-

Causality and Trustworthiness: The choice of n-octanol is critical as it serves as a surrogate for the lipid bilayer of cell membranes. This direct measurement method, while labor-intensive, avoids the potential inaccuracies of indirect methods (like RP-HPLC) which rely on correlations with reference compounds.[13] For regulatory submissions, data from this "gold standard" method is often required.

Ionization Constant (pKa)

Scientific Imperative: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms. This is crucial as the ionization state dramatically affects a compound's solubility, lipophilicity (LogD vs. LogP), and ability to interact with its biological target.[8][17] For this compound, the basic nitrogens of the piperidine and pyrimidine rings are the key ionizable centers.

Authoritative Protocol: Potentiometric Titration This is a robust and widely used method for the experimental determination of pKa values.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision automated burette.

-

Titration: Slowly titrate the solution with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH), recording the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, specifically the pH at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.

Causality and Trustworthiness: Potentiometric titration provides a direct thermodynamic measurement of the equilibrium between the different protonation states of the molecule. Its accuracy relies on the precise calibration of the pH electrode and the use of high-purity reagents. The data generated is essential for building predictive models of a drug's behavior in the variable pH environments of the human body, from the acidic stomach to the neutral intestine.[8]

Summary of Physicochemical Properties

The following table summarizes the key properties and expected values for the title compound, based on data from structurally related analogs and established chemical principles.

| Physicochemical Property | Predicted Value / Expected Characteristic | Significance in Drug Development |

| Molecular Weight | 245.20 g/mol | Compliant with Lipinski's Rule of 5 (<500 Da), favoring good absorption. |

| Physical State | Solid at 25°C | Relevant for handling, storage, and formulation development. |

| Melting Point | ~99 °C (based on piperidin-4-ol analog)[6][7] | Indicator of purity and lattice energy; important for solid-state characterization. |

| Aqueous Solubility | pH-dependent; likely low in neutral water | Directly impacts bioavailability; must be optimized for oral administration. |

| LogP | Moderately lipophilic (Est. 2-3) | Influences membrane permeability and ADME profile.[14] |

| pKa (Basic) | Est. 4-6 (Piperidine N); <2 (Pyrimidine Ns) | Determines charge state at physiological pH, affecting solubility and target binding. |

Analytical Characterization Workflow

Rigorous analytical chemistry is required to confirm the identity, purity, and structure of the synthesized molecule.

Caption: Standard workflow for the synthesis, characterization, and analysis of a novel chemical entity.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[18] For this specific compound, ¹⁹F NMR is indispensable for confirming the presence and chemical environment of the trifluoromethyl group, providing a clean signal with a wide chemical shift range and no background interference in biological systems.[19]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight by identifying the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement to confirm the elemental composition.[20][21]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. A strong absorbance peak around 1720-1740 cm⁻¹ would confirm the C=O (ketone) stretch, while characteristic C-F stretching vibrations would also be expected.[21]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is the standard method for assessing the purity of the final compound.[22] Purity is typically quantified by the peak area percentage at a specific UV wavelength, with a purity of ≥95% being the common standard for compounds used in biological assays.

Conclusion

The molecule this compound possesses a unique combination of structural motifs that are highly relevant to modern drug discovery. Its physicochemical profile—characterized by moderate molecular weight, predictable lipophilicity influenced by the CF₃ group, and pH-dependent solubility governed by its basic centers—positions it as a tractable starting point for further medicinal chemistry exploration. The experimental protocols detailed herein provide a robust, self-validating framework for researchers to accurately characterize this and similar molecules, ensuring that subsequent biological and pharmacological studies are built upon a foundation of high-quality, reliable data.

References

- ACD/Labs. LogP—Making Sense of the Value.

- Pharma.Tips. Solubility Testing of Drug Candidates. (2025).

- ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022).

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024).

- SemOpenAlex. Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds.

- ResearchGate. Practical methods for the measurement of log P for surfactants. (2025).

- PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- Slideshare. Solubility & Method for determination of solubility.

- CymitQuimica. 1-[4-(Trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxamide.

- ResearchGate. What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. (2025).

- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019).

- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- YouTube. Order of Acidity and PKa in heterocyclic compounds. (2025).

- FULIR. On the basicity of conjugated nitrogen heterocycles in different media.

- ResearchGate. What are the pKa values of C–H bonds in aromatic heterocyclic compounds in DMSO?. (2007).

- Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021).

- Chemsigma. 1-(4-TRIFLUOROMETHYL-PYRIMIDIN-2-YL)-PIPERIDIN-4-OL [401930-07-2].

- ResearchGate. Spectral investigations of some piperidin-4-one molecular addition compounds. (2020).

- ChemicalBook. 1-(4-trifluoromethyl-pyrimidin-2-yl)-piperidin-4-ol.

-

NIH National Library of Medicine. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][14][17]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Available from:

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- PubMed. Piperidin-4-one: the potential pharmacophore. (2013).

- Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

- PubMed Central. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.

- KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes.

- PubMed Central. An analysis of the physicochemical properties of oral drugs from 2000 to 2022.

- YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. (2017).

- ChemSrc. 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol. (2019).

- PubMed Central. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-TRIFLUOROMETHYL-PYRIMIDIN-2-YL)-PIPERIDIN-4-OL [401930-07-2] | Chemsigma [chemsigma.com]

- 6. 1-(4-TRIFLUOROMETHYL-PYRIMIDIN-2-YL)-PIPERIDIN-4-OL CAS#: 401930-07-2 [m.chemicalbook.com]

- 7. 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. acdlabs.com [acdlabs.com]

- 15. agilent.com [agilent.com]

- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 17. metaphactory [semopenalex.org]

- 18. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound, 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-one. By dissecting its structural components—a trifluoromethylpyrimidine moiety and a piperidin-4-one linker—we postulate its primary activity as a kinase inhibitor. This document outlines the scientific rationale for this hypothesis, details the putative molecular interactions, and provides a suite of robust experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this promising chemical scaffold.

Introduction: Deconstructing a Promising Scaffold

The convergence of privileged structures in medicinal chemistry often heralds the discovery of novel therapeutic agents. The compound this compound is a quintessential example of such a design. It strategically combines two key pharmacophores: the trifluoromethylpyrimidine and the piperidin-4-one core.

The trifluoromethylpyrimidine scaffold is of significant interest in drug discovery. The incorporation of a trifluoromethyl group can enhance biological activity, improve metabolic stability, and increase bioavailability.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent inhibition of various kinases such as Fms-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR).[3][4]

The piperidin-4-one moiety is a versatile and frequently utilized building block in the synthesis of pharmaceuticals.[5] Its rigid structure can properly orient functional groups for optimal interaction with biological targets, and it is a common feature in molecules with diverse pharmacological effects, including anticancer and antiviral properties.[5]

The amalgamation of these two pharmacophores in this compound suggests a strong potential for targeted biological activity, with kinase inhibition being a primary hypothesized mechanism of action.

Hypothesized Mechanism of Action: A Kinase Inhibitor

Based on the prevalence of kinase inhibition among trifluoromethylpyrimidine derivatives, we hypothesize that this compound functions as an ATP-competitive inhibitor of a protein kinase . The pyrimidine core is a well-established hinge-binding motif, capable of forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many kinase inhibitors.

Putative Molecular Interactions

The proposed binding mode within a generic kinase ATP-binding pocket is as follows:

-

Hinge-Binding: The nitrogen atoms of the pyrimidine ring are predicted to form one or more hydrogen bonds with the amide backbone of the kinase hinge region.

-

Hydrophobic Interactions: The trifluoromethyl group is expected to occupy a hydrophobic pocket within the active site, enhancing binding affinity and selectivity.

-

Gatekeeper Interaction: The piperidin-4-one linker orients the molecule, potentially interacting with the "gatekeeper" residue, a key determinant of inhibitor selectivity.

-

Solvent Exposure: The piperidin-4-one moiety can also be solvent-exposed, providing a point for further chemical modification to optimize pharmacokinetic properties without disrupting target engagement.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that this compound is a kinase inhibitor, a multi-tiered experimental approach is necessary.

In Vitro Biochemical Assays

The initial step is to determine if the compound directly interacts with and inhibits the enzymatic activity of a panel of kinases.

Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of the test compound to a kinase of interest.

Materials:

-

Test Compound: this compound

-

Kinase of Interest (e.g., EGFR, FLT3, CHK1, or a broad kinase panel)

-

LanthaScreen™ Certified Kinase

-

Eu-anti-tag Antibody

-

Alexa Fluor™ 647-labeled ATP-competitive Kinase Tracer

-

Assay Buffer

-

384-well microplates

-

Microplate reader capable of time-resolved fluorescence detection

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.

-

Assay Plate Preparation: Add the diluted test compound to the wells of a 384-well plate. Include controls for no inhibitor (DMSO only) and no enzyme.

-

Kinase and Antibody Addition: Add the Eu-anti-tag antibody and the kinase to the wells containing the test compound.

-

Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a microplate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the IC50 value by plotting the TR-FRET ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

-

The LanthaScreen™ assay is a direct binding assay, which confirms physical interaction between the compound and the kinase, a primary indicator of an ATP-competitive inhibitor.

-

Using a broad kinase panel in the initial screen helps to identify the primary target(s) and assess the selectivity of the compound.

Cell-Based Functional Assays

Following confirmation of direct kinase inhibition, the next step is to assess the compound's activity in a cellular context.

Experimental Protocol: Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a bioluminescence resonance energy transfer (BRET) assay to quantify the engagement of the test compound with its target kinase in live cells.

Materials:

-

HEK293 cells

-

Plasmid encoding the target kinase fused to NanoLuc® luciferase

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

Opti-MEM® I Reduced Serum Medium

-

White, opaque 96-well plates

Procedure:

-

Cell Transfection: Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein.

-

Cell Plating: Plate the transfected cells into a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 2 hours.

-

Tracer Addition: Add the NanoBRET™ Tracer to the cells.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

-

Data Acquisition: Read the BRET signal on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Determine the IC50 value from a dose-response curve.

Causality Behind Experimental Choices:

-

The NanoBRET™ assay provides evidence of target engagement within the complex environment of a living cell, confirming that the compound can cross the cell membrane and interact with its intracellular target.

Downstream Signaling Pathway Analysis

To confirm that target engagement translates to functional inhibition of the signaling pathway, western blotting can be employed.

Experimental Protocol: Western Blot for Phosphorylated Downstream Substrates

Procedure:

-

Cell Treatment: Treat a relevant cancer cell line (e.g., A549 for EGFR) with varying concentrations of the test compound.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream substrate of the target kinase (e.g., phospho-Akt for an EGFR inhibitor) and a total protein control (e.g., total Akt).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Analysis: Quantify the band intensities to determine the dose-dependent decrease in the phosphorylation of the downstream substrate.

Causality Behind Experimental Choices:

-

This experiment provides functional evidence that the compound not only binds to its target but also inhibits its enzymatic activity within the cell, leading to a measurable effect on the relevant signaling pathway.

Visualizing the Mechanism and Workflow

Hypothesized Signaling Pathway Inhibition

Caption: A tiered experimental workflow for validating the mechanism of action.

Potential Therapeutic Applications

Should this compound be validated as a potent and selective kinase inhibitor, it could have therapeutic applications in several diseases, depending on the specific kinase target.

| Potential Kinase Target | Associated Diseases | Rationale |

| EGFR | Non-small cell lung cancer, colorectal cancer | EGFR is a well-validated target in oncology, and inhibitors are a mainstay of treatment. [4] |

| FLT3/CHK1 | Acute Myeloid Leukemia (AML) | Dual inhibition of FLT3 and CHK1 has been shown to be a promising strategy for overcoming resistance in AML. [3] |

| Akt (Protein Kinase B) | Breast cancer, prostate cancer | The PI3K/Akt pathway is frequently hyperactivated in various cancers. [6] |

Conclusion

The compound this compound represents a promising chemical entity with a high probability of acting as a kinase inhibitor. Its rational design, combining two pharmacologically active scaffolds, warrants a thorough investigation into its mechanism of action. The experimental protocols detailed in this guide provide a clear and logical path to validating its hypothesized mechanism and exploring its therapeutic potential. The insights gained from such studies will be invaluable for the advancement of targeted therapies.

References

- A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. Benchchem.

- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.

- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- US10059714B2 - Protein kinase B inhibitors. Google Patents.

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[1][7]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH. Available at:

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate.

- Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PubMed Central.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

- Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.

- Piperidin-4-one: the potential pharmacophore. PubMed.

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.

- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

The Trifluoromethyl Pyrimidine Scaffold: A Keystone for Bioactive Compound Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Fusion of Fluorine and a Privileged Heterocycle

In the landscape of medicinal and agricultural chemistry, the pyrimidine nucleus stands as a "privileged scaffold"—a molecular framework that consistently yields compounds with a diverse range of biological activities.[1] Its presence in the fundamental building blocks of life, the nucleobases uracil, cytosine, and thymine, has made it a focal point for the design of therapeutic and crop protection agents.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto this versatile heterocycle has proven to be a transformative approach in modern drug and pesticide discovery.[2][3]

The -CF3 group is far more than a simple sterically bulky substituent. Its unique electronic properties and high lipophilicity impart significant advantages to a parent molecule.[4] The strong electron-withdrawing nature of the three fluorine atoms can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins, and, crucially, block sites of metabolic oxidation.[4] This latter effect often leads to improved metabolic stability and bioavailability, critical parameters for any successful bioactive agent.[3] This guide provides a comprehensive technical overview of the multifaceted biological activities of trifluoromethyl pyrimidine derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

Key physicochemical contributions of the trifluoromethyl group.

Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation

The pyrimidine scaffold is the foundation of seminal anticancer drugs like 5-Fluorouracil. The addition of a trifluoromethyl group has opened new avenues for developing targeted therapies, particularly kinase inhibitors.

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that govern proliferation, survival, and differentiation.[5] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5] Trifluoromethyl pyrimidine derivatives have been successfully designed as potent inhibitors of several key oncogenic kinases.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose abnormal activation drives the growth of numerous cancers, including non-small cell lung cancer.[6] Certain 5-trifluoromethylpyrimidine derivatives have been shown to act as potent EGFR inhibitors.[2][7] These small molecules compete with ATP for binding to the intracellular kinase domain of the receptor, preventing its autophosphorylation and blocking the initiation of downstream pro-survival signaling cascades like the MAPK and PI3K/Akt pathways.[6][8]

-

Proline-rich Tyrosine Kinase 2 (PYK2): PYK2 is a non-receptor tyrosine kinase implicated in cancer cell migration and invasion.[9] A series of diaminopyrimidines featuring a trifluoromethyl group were developed as potent PYK2 inhibitors, demonstrating selectivity over the closely related Focal Adhesion Kinase (FAK).[9][10]

-

FLT3 and CHK1 Dual Inhibition: Mutations in the Fms-like tyrosine kinase 3 (FLT3) are common in Acute Myeloid Leukemia (AML). Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response. Dual inhibition of both kinases is a promising strategy to overcome drug resistance. 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of both FLT3 and CHK1.

Inhibition of the EGFR signaling cascade by a trifluoromethyl pyrimidine derivative.

Quantitative Anticancer Activity Data

The cytotoxic effects of these derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |

| 5-Trifluoromethylpyrimidine | Compound 9u (An acrylamide derivative) | A549 (Lung) | 0.35 | [2][7] |

| 5-Trifluoromethylpyrimidine | Compound 9u | MCF-7 (Breast) | 3.24 | [2][7] |

| 5-Trifluoromethylpyrimidine | Compound 9u | PC-3 (Prostate) | 5.12 | [2][7] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b (7-Chloro-3-phenyl derivative) | UO-31 (Renal) | See Note 1 | [3] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | NCI-H522 (Lung) | See Note 1 | [3] |

| Indolyl-pyrimidine | Compound 4g | MCF-7 (Breast) | 5.1 | [8] |

| Indolyl-pyrimidine | Compound 4g | HepG2 (Liver) | 5.02 | [8] |

| Indolyl-pyrimidine | Compound 4g | HCT-116 (Colon) | 6.6 | [8] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Caco-2 (Colon) | 73.08 | [11] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 (Lung) | 68.75 | [11] |

Note 1: For compound 3b, the NCI-60 screen reported growth percentages, with UO-31 showing -82.97% (indicating cell kill) and NCI-H522 showing -67.57% at a 10 µM concentration.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC50 value of a test compound against a specific protein kinase. The principle relies on quantifying the amount of ATP consumed during the phosphorylation reaction; lower kinase activity results in higher residual ATP, which generates a stronger luminescent signal.

1. Materials:

- Kinase of interest (e.g., EGFR, PYK2)

- Specific kinase substrate peptide

- ATP solution (typically high concentration stock)

- Test Compound (Trifluoromethyl pyrimidine derivative)

- Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

- Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

- White, opaque 384-well or 96-well assay plates

- Multichannel pipettor and plate reader with luminescence detection

2. Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO to create a range of concentrations for IC50 determination.

- Kinase Reaction Setup:

- In the wells of the assay plate, add 2.5 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls).

- Add 2.5 µL of the kinase solution (diluted in assay buffer) to each well.

- Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme equilibration.

- Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (prepared in assay buffer) to each well. The final ATP concentration should be at or near its Km for the kinase.

- Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the 100% activity control).

- Signal Detection:

- Equilibrate the plate and the ATP detection reagent to room temperature.

- Add 10 µL of the ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

- Data Acquisition: Measure the luminescence of each well using a plate reader.

- Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC50 value.

Part 2: Agrochemical Applications - Protecting Global Food Supplies

Trifluoromethyl pyrimidine derivatives are extensively used in agriculture as fungicides, insecticides, and herbicides, demonstrating their versatility and effectiveness in crop protection.[1]

Antifungal Activity

These compounds have shown significant efficacy against a range of phytopathogenic fungi that cause substantial crop losses.[1][12]

-

Mechanism of Action: While diverse mechanisms exist for pyrimidine-based fungicides, studies on specific trifluoromethyl derivatives suggest multiple modes of action. Some compounds are proposed to act as succinate dehydrogenase inhibitors (SDHIs) , targeting a key enzyme in the mitochondrial respiratory chain and tricarboxylic acid (TCA) cycle, thereby disrupting fungal energy production.[13] Other reports indicate that certain derivatives cause significant morphological changes to fungal hyphae, suggesting disruption of the cell membrane as a primary mechanism.[14][15] For anilinopyrimidine-type compounds, the mechanism may differ from that of established fungicides like cyprodinil.[14]

-

Quantitative Antifungal Data: Efficacy is often measured by the half-maximal effective concentration (EC50), the concentration that inhibits 50% of fungal growth.

| Compound Class | Derivative Example | Target Pathogen | EC50 (µg/mL) | Reference |

| Pyrimidine-Amide | Compound 5o | Phomopsis sp. | 10.5 | [6][12] |

| Pyrimidine-Amide | Compound 5f | Phomopsis sp. | 15.1 | [12] |

| Pyrimidine-Amide | Tebuconazole (Control) | S. sclerotiorum | ~83% inhibition at 50 µg/mL | [1] |

| Pyrimidine-Amide | Compound 5v | S. sclerotiorum | 82.73% inhibition at 50 µg/mL | [1] |

| Pyrimidine-Oxadiazole | Compound U7 | P. cubensis | 24.94 | [16] |

| Pyrimidine-Oxadiazole | Compound U8 | P. cubensis | 30.79 | [16] |

Insecticidal Activity

Derivatives have been developed that show potent activity against various insect pests.

-

Mechanism of Action: A key target for many insecticides is the enzyme acetylcholinesterase (AChE) in the insect's nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing paralysis and death. Molecular docking and enzymatic assays have indicated that some trifluoromethyl pyrimidine derivatives act as AChE inhibitors.[16] Other pyrimidine-based insecticides are known to act as insect growth regulators (IGRs).[17]

-

Quantitative Insecticidal Data: Activity is measured by the lethal concentration (LC50) required to kill 50% of the test population.

| Compound Class | Derivative Example | Target Pest | LC50 (mg/L or ppm) | Reference |

| Pyrimidine-Oxadiazole | Compound U7 | Mythimna separata | 3.57 | [16] |

| Pyrimidine-Oxadiazole | Compound U8 | Mythimna separata | 4.22 | [16] |

| Spiro Pyrimidine | Compound 3d | Aphis craccivora (Nymphs) | 0.0125 | [18] |

| Spiro Pyrimidine | Compound 3d | Aphis craccivora (Adults) | 0.31 | [18] |

| Pyrimidine-Amide | Compound 5w | S. frugiperda | 90.0% mortality at 500 µg/mL | [1] |

Herbicidal Activity

The unique properties of the trifluoromethyl pyrimidine core have been leveraged to create effective herbicides.

-

Mechanism of Action: The modes of action are targeted to disrupt essential plant-specific biological pathways.

-

Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway. Its inhibition leads to the accumulation of a phototoxic intermediate, which causes rapid cell membrane disruption upon exposure to light.[19]

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: A novel herbicidal mode of action involves the inhibition of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for nucleic acid synthesis and, therefore, plant growth.[20]

-

Experimental Protocol: Whole-Plant Herbicide Screening

This protocol provides a general framework for assessing the post-emergence herbicidal activity of test compounds on different weed species in a greenhouse setting.

1. Materials:

- Seeds of test weed species (e.g., Echinochloa spp., Brassica spp.) and crop species for selectivity testing.

- Pots or trays with appropriate soil substrate.

- Germination cabinet or growth chamber.

- Greenhouse with controlled temperature, humidity, and lighting.

- Test compound, formulated for spraying (e.g., dissolved in a solvent/surfactant mixture).

- Laboratory track sprayer for uniform application.

- Commercial herbicide as a positive control.

2. Procedure:

- Plant Propagation:

- Sow seeds in pots and place them in a germination cabinet under optimal conditions for the species.

- Once seedlings emerge, transfer them to a greenhouse.

- Grow plants until they reach the appropriate growth stage for treatment, typically the 2-4 leaf stage (BBCH 12-14).[21]

- Herbicide Preparation: Prepare a stock solution of the test compound. On the day of application, create a series of dilutions to test a range of application rates (e.g., expressed in grams of active ingredient per hectare, g a.i./ha). Include a vehicle-only control and a positive control.

- Herbicide Application:

- Arrange the pots in the track sprayer.

- Calibrate the sprayer to deliver a consistent volume (e.g., 200-400 L/ha) at a constant pressure and speed to ensure uniform coverage.[21]

- Spray the plants with the respective herbicide dilutions.

- Post-Treatment Care and Evaluation:

- Return the treated plants to the greenhouse.

- Monitor the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, malformation) over a period of 14-21 days.

- At the end of the evaluation period, assess the efficacy visually using a rating scale (e.g., 0% = no effect, 100% = complete plant death).

- For a more quantitative assessment, harvest the above-ground biomass, dry it in an oven, and measure the dry weight. Calculate the percent reduction in biomass compared to the vehicle-treated control.

- Data Analysis: Determine the GR50 (the dose required to cause a 50% reduction in plant growth) by plotting the percent growth reduction against the logarithm of the herbicide dose and fitting to a dose-response curve.

// Nodes

Synthesis [label="Synthesis of\nCF3-Pyrimidine Derivatives", fillcolor="#F1F3F4"];

Screening [label="Primary Bioassay Screening\n(e.g., 96-well plate)", fillcolor="#F1F3F4"];

Dose_Response [label="Dose-Response Assay\n(EC50 / LC50 / GR50)", fillcolor="#FBBC05"];

MOA [label="Mechanism of Action\n(MOA) Studies", fillcolor="#FBBC05"];

Greenhouse [label="Greenhouse / In Vivo Testing", fillcolor="#34A853", fontcolor="#FFFFFF"];

Lead_Opt [label="Lead Optimization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

Synthesis -> Screening [label="Initial activity check"];

Screening -> Dose_Response [label="Active compounds"];

Screening -> Lead_Opt [label="Inactive compounds\n(feedback loop)", style=dashed];

Dose_Response -> MOA [label="Potent compounds"];

Dose_Response -> Greenhouse [label="Potent compounds"];

MOA -> Lead_Opt [label="SAR insights"];

Greenhouse -> Lead_Opt [label="Selectivity & efficacy data"];

}

General workflow for the discovery and optimization of agrochemicals.

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug and pesticide design. For trifluoromethyl pyrimidine derivatives, SAR studies have provided critical insights into optimizing potency and selectivity.

-

Position of the -CF3 Group: The placement of the trifluoromethyl group on the pyrimidine ring is critical. In many kinase inhibitors, a 5-CF3 group is preferred as it can occupy a key hydrophobic pocket within the ATP-binding site.[2]

-

Substituents at the 2- and 4-positions: These positions are often used to modulate target selectivity and physicochemical properties. In the context of diaminopyrimidine kinase inhibitors, the nature of the amine substituents at C2 and C4 dictates the binding affinity and selectivity profile (e.g., PYK2 vs. FAK).[9][10] For instance, introducing a 3-aminothiophene-2-carboxamide moiety at the 4-position of a 5-trifluoromethylpyrimidine core yielded potent EGFR inhibitors.[2]

-

Influence of Linked Moieties: For agrochemicals, linking the trifluoromethyl pyrimidine core to other pharmacophores, such as an amide or a 1,2,4-oxadiazole, has been shown to produce compounds with broad-spectrum fungicidal and insecticidal activity.[1][16] For antifungal amide derivatives, the nature and substitution pattern on the benzamide ring significantly impact efficacy against specific fungal pathogens.[12] For example, a 5-bromo-2-fluoro substitution on the benzamide ring of one derivative led to excellent activity against Phompsis sp.[6][22]

Conclusion and Future Outlook

The strategic combination of the trifluoromethyl group and the pyrimidine scaffold continues to be a highly productive strategy in the search for novel bioactive molecules. The derivatives discussed in this guide demonstrate a remarkable breadth of activity, from targeted anticancer agents that inhibit specific oncogenic kinases to broad-spectrum agrochemicals that protect essential food crops.

The future of this chemical class lies in further refining target selectivity to minimize off-target effects and overcome growing resistance challenges. For anticancer therapeutics, this means designing inhibitors that target specific mutant forms of kinases or developing dual-action inhibitors that can tackle resistance mechanisms. In agriculture, the discovery of novel modes of action, such as the DHODH inhibitors, is paramount to managing herbicide-resistant weeds. As synthetic methodologies become more advanced, the ability to fine-tune the structure and properties of trifluoromethyl pyrimidine derivatives will undoubtedly lead to the development of next-generation drugs and crop protection agents with enhanced efficacy, safety, and sustainability.

References

-

He, Y., et al. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. Available at: [Link]

-

Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. Available at: [Link]

-

Zhao, W., et al. (2018). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules, 23(11), 2936. Available at: [Link]

-

Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. Available at: [Link]

-

World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. Available at: [Link]

-

Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-7. Available at: [Link]

-

World Health Organization. (2022). Standard Operating Procedure for WHO Bottle Bioassays of Adult Mosquito Insecticide Susceptibility. Policy Commons. Available at: [Link]

-

Ding, Y., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Journal of Chemistry, 2022, 6560370. Available at: [Link]

-

Ghosh, A., et al. (2022). Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH. Journal of the Saudi Society of Agricultural Sciences, 21(5), 304-311. Available at: [Link]

-

Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-7. Available at: [Link]

-

Bureau of Land Management. (2007). Protocol for Identifying, Evaluating, and Using New Herbicides. BLM National NEPA Register. Available at: [Link]

-

Ma, J., Xu, L., & Wang, S. (2002). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 50(5), 563-568. Available at: [Link]

-

Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103533. Available at: [Link]

-

World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. Available at: [Link]

-

World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. Available at: [Link]

-

Wang, L., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2495-2509. Available at: [Link]

-

Innovation to Impact. SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. Available at: [Link]

-

Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. Available at: [Link]

-

Ma, J., et al. (2002). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science. Available at: [Link]

-

Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]

-

Wu, W., et al. (2021). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry, 14(12), 103444. Available at: [Link]

-

Unciti-Broceta, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 176-186. Available at: [Link]

-

Ellis, J., & Armstrong, P. (2022). Testing for and Deactivating Herbicide Residues. PennState Extension. Available at: [Link]

-

Ali, A. K., et al. (2023). Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. International Journal of Industrial Chemistry, 14(2), 145-155. Available at: [Link]

-

Wang, L., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Al-Warhi, T., et al. (2021). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

-

ResearchGate. Comparison of the 50% lethal concentration (LC50) of selected compounds. Available at: [Link]

-

Gzella, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. Available at: [Link]

-

ResearchGate. The IC 50 (µg) of the new tested chemicals compounds against different tumor cell lines. Available at: [Link]

-

El-Malah, A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(16), 4995. Available at: [Link]

-

Ghorab, M. M., et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 27(1), 282. Available at: [Link]

Sources

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea [mdpi.com]

- 15. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 16. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. growingscience.com [growingscience.com]

- 19. innovationtoimpact.org [innovationtoimpact.org]

- 20. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 21. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one: Synthesis, Characterization, and Potential Applications

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and potential utility of a key fluorinated heterocyclic building block.

Abstract

This technical guide provides a detailed overview of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyrimidine ring and the presence of a piperidin-4-one moiety offer a unique combination of physicochemical properties that are highly desirable in the design of novel therapeutic agents. This guide will cover the strategic importance of this molecular scaffold, detailed synthetic protocols for its preparation from its corresponding alcohol precursor, proposed methods for its purification and characterization, and a discussion of its potential biological activities and applications based on analogous structures.

Introduction: The Strategic Importance of Fluorinated Pyrimidinyl-Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The piperidin-4-one core, in particular, serves as a versatile synthetic intermediate, enabling a wide range of chemical modifications at the C4 position.[3]

The pyrimidine ring, a key component of nucleobases, is another privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The introduction of a trifluoromethyl (-CF3) group to the pyrimidine ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.[6] This is due to the high electronegativity of fluorine and the stability of the C-F bond.

The combination of these three structural features—the piperidine-4-one core, the pyrimidine ring, and the trifluoromethyl group—in this compound results in a molecule with high potential for the development of novel therapeutics.

Synthesis of this compound

While a dedicated CAS number for this compound has not been identified in public databases, its synthesis can be readily achieved through the oxidation of the corresponding secondary alcohol, 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol (CAS: 401930-07-2) . Two common and effective oxidation methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Synthetic Workflow Overview

Caption: General workflow for the synthesis of the target ketone.

Experimental Protocol 1: Swern Oxidation

The Swern oxidation is a mild and highly efficient method for converting secondary alcohols to ketones using dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[7][8][9]

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂).

-

Activator Addition: The flask is cooled to -78 °C in a dry ice/acetone bath. Oxalyl chloride (1.5 equivalents) is added dropwise to the stirred solvent.

-

DMSO Addition: A solution of anhydrous DMSO (2.5 equivalents) in anhydrous CH₂Cl₂ is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for 15 minutes.

-

Substrate Addition: A solution of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise, again keeping the temperature at -78 °C. The reaction is stirred for 1 hour.

-

Base Addition: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is stirred for 30 minutes at -78 °C before being allowed to warm to room temperature.

-

Work-up: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Experimental Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is another mild and selective method for oxidizing alcohols to ketones.[1][10][11] It offers the advantage of being performed at room temperature and under neutral conditions.

Step-by-Step Methodology:

-

Reaction Setup: A round-bottom flask is charged with 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol (1.0 equivalent) and anhydrous dichloromethane (CH₂Cl₂).

-

Reagent Addition: Dess-Martin periodinane (1.2 equivalents) is added to the solution in one portion.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). The mixture is stirred vigorously until the layers become clear.

-

Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Purification and Characterization

Purification Workflow

Caption: A typical workflow for the purification of the target compound.

Analytical Characterization

The successful synthesis and purity of this compound should be confirmed using a combination of standard analytical techniques:[3][12][13]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrimidine and piperidine ring protons. The disappearance of the alcohol proton signal and the downfield shift of the protons alpha to the carbonyl group compared to the starting material. |

| ¹³C NMR | A characteristic signal for the ketone carbonyl carbon (typically in the range of 200-220 ppm). Signals for the trifluoromethyl group and the carbons of the pyrimidine and piperidine rings. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the target compound. |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1700-1750 cm⁻¹ characteristic of a ketone C=O stretch. |

Potential Applications in Drug Discovery

While specific biological data for this compound is not yet publicly available, the structural motifs present in the molecule suggest a range of potential therapeutic applications. Pyrimidine-containing compounds have been investigated for a wide array of biological activities.[4][5][14] The piperidin-4-one core provides a handle for further chemical elaboration to explore structure-activity relationships (SAR) for various biological targets.

Potential Therapeutic Areas:

-

Oncology: Many pyrimidine derivatives are known to inhibit kinases, enzymes that are often dysregulated in cancer.[15]

-

Inflammatory Diseases: The pyrimidine scaffold is present in several anti-inflammatory agents.

-

Infectious Diseases: Pyrimidine analogues have shown promise as antibacterial, antifungal, and antiviral agents.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. This guide provides a comprehensive overview of its synthesis via the oxidation of its readily available alcohol precursor, along with detailed protocols for two reliable oxidation methods. The purification and characterization of this compound can be achieved using standard laboratory techniques. The unique combination of a piperidin-4-one core, a pyrimidine ring, and a trifluoromethyl group makes this molecule a highly attractive scaffold for further investigation in various drug discovery programs.

References

-

Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

-

Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]

-

World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]

-

ScienceOpen. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. [Link]

-

Wikipedia. Dess–Martin periodinane. [Link]

-

Scribd. Dess-Martin Oxidation Guide. [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

-

PubMed. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. [Link]

-

ResearchGate. Spectral investigations of some piperidin-4-one molecular addition compounds. [Link]

-

ResearchGate. Dess−Martin Periodinane Oxidation. [Link]

-

PubMed. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. [Link]

- Google Patents. Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.

-

ResearchGate. Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. [Link]

-

Bentham Science. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

SpectraBase. Piperidin-1-yl-(4-trifluoromethyl-phenyl)-methanone - [1H NMR] - Spectrum. [Link]

-

International Journal for Pharmaceutical Research Scholars. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. [Link]

-

PubMed. Protocol for the purification and analysis of nuclear UFMylated proteins. [Link]

-

ResearchGate. Protocol for the purification and analysis of nuclear UFMylated proteins. [Link]

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. wjarr.com [wjarr.com]

- 5. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 10. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 11. scribd.com [scribd.com]

- 12. Protocol for the purification and analysis of nuclear UFMylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 15. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidin-4-one moiety linked to a trifluoromethyl-substituted pyrimidine ring, suggests potential applications as a scaffold in the development of novel therapeutic agents. The trifluoromethyl group is a common feature in pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and bioavailability.